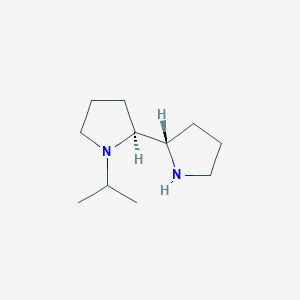
2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- is a chiral compound with the molecular formula C11H22N2. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- involves its interaction with molecular targets through its chiral centers. These interactions can influence various biochemical pathways, leading to the desired effects in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bipyrrolidine
- 1-(1-Methylethyl)-2,2’-bipyrrolidine
- (2S,2’S)-1-Isopropyl-2,2’-bipyrrolidine
Uniqueness
What sets 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in various applications. This makes it particularly valuable in asymmetric synthesis and catalysis .
Eigenschaften
CAS-Nummer |
566202-33-3 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
(2S)-1-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-4-6-11(13)10-5-3-7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
LTQBUTVRZPYPEU-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)N1CCC[C@H]1[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)N1CCCC1C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


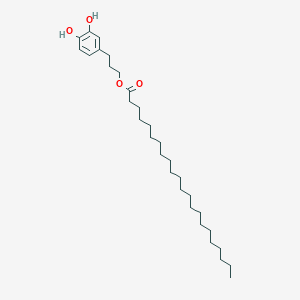
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)

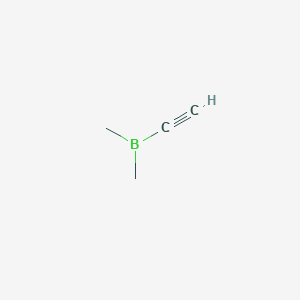
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
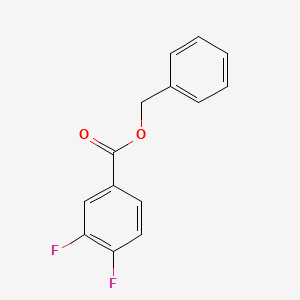
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
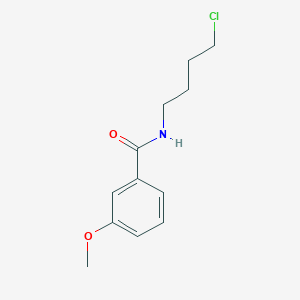
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
